1-{6-oxa-3-azabicyclo[3.1.1]heptan-3-yl}ethan-1-one
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Overview
Description
1-{6-oxa-3-azabicyclo[311]heptan-3-yl}ethan-1-one is a bicyclic compound featuring an oxygen and nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-oxa-3-azabicyclo[3.1.1]heptan-3-yl}ethan-1-one typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic core. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular cyclization in the presence of a catalyst.
Functional Group Introduction: The introduction of the ethanone group is usually performed via an acylation reaction. This involves reacting the bicyclic intermediate with an acylating agent such as acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{6-oxa-3-azabicyclo[3.1.1]heptan-3-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where nucleophiles such as alkyl halides can replace the hydrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
1-{6-oxa-3-azabicyclo[3.1.1]heptan-3-yl}ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its bicyclic structure.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It serves as a probe in studying enzyme mechanisms and receptor-ligand interactions.
Mechanism of Action
The mechanism by which 1-{6-oxa-3-azabicyclo[3.1.1]heptan-3-yl}ethan-1-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The presence of the oxygen and nitrogen atoms facilitates hydrogen bonding and electrostatic interactions, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-{6-oxa-3-azabicyclo[3.1.1]heptan-3-yl}methanol: Similar bicyclic structure but with a hydroxyl group instead of an ethanone group.
1-{6-oxa-3-azabicyclo[3.1.1]heptan-3-yl}acetic acid: Contains a carboxylic acid group instead of an ethanone group.
Uniqueness
1-{6-oxa-3-azabicyclo[3.1.1]heptan-3-yl}ethan-1-one is unique due to its specific functional group (ethanone) which imparts distinct reactivity and binding properties compared to its analogs. This makes it particularly valuable in applications requiring precise molecular interactions.
Properties
CAS No. |
2253136-41-1 |
---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.2 |
Purity |
95 |
Origin of Product |
United States |
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